molecular formula C23H19N5O2S B5969880 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N'-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE

2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N'-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE

Cat. No.: B5969880
M. Wt: 429.5 g/mol
InChI Key: DBBAKEKCIFNLQN-BUVRLJJBSA-N
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Description

2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a thiol group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Thiol Group: The thiol group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the triazole intermediate.

    Benzylidene Acetohydrazide Formation: The final step involves the condensation of the thiol-triazole intermediate with benzylidene acetohydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products

    Oxidation: Disulfides.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, it may serve as a probe for studying enzyme interactions due to its unique structural features.

Medicine

In medicinal chemistry, it has potential as a pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and thiol group can form strong interactions with metal ions or active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE: Similar in structure but may have different substituents on the triazole ring or benzylidene moiety.

    Benzylidene Acetohydrazides: Compounds with similar benzylidene moieties but lacking the triazole ring.

    Triazole-Thiol Compounds: Compounds with similar triazole and thiol groups but different substituents.

Uniqueness

The uniqueness of 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE lies in its combination of a triazole ring, thiol group, and benzylidene moiety, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c29-20-14-8-7-11-18(20)15-24-25-21(30)16-31-23-27-26-22(17-9-3-1-4-10-17)28(23)19-12-5-2-6-13-19/h1-15,29H,16H2,(H,25,30)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBAKEKCIFNLQN-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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